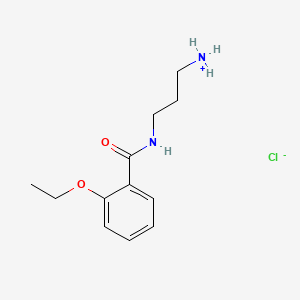![molecular formula C19H15NO B14449345 Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- CAS No. 78634-33-0](/img/structure/B14449345.png)
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- can be achieved through various methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . This reaction is promoted by trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow the production of substituted isoquinoline libraries .
Industrial Production Methods
Industrial production methods for Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline analogues, while reduction can produce tetrahydroisoquinolines .
Aplicaciones Científicas De Investigación
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the phenyl and dihydro groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Phenylethylamine: A simpler compound with a phenyl group attached to an ethylamine chain.
Uniqueness
Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both isoquinoline and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
78634-33-0 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-phenyl-3,4-dihydro-1H-benzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17-15-9-5-4-6-13(15)10-11-16(17)19(20-18)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21) |
Clave InChI |
NEIHVSRZUUUHCM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=CC=CC=C23)C(NC1=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


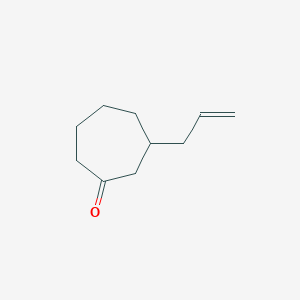
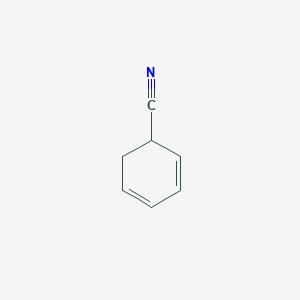
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
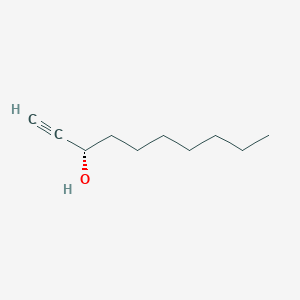

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
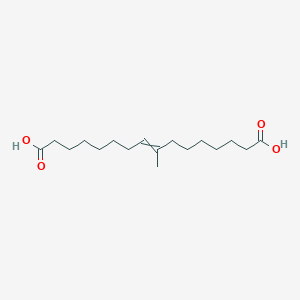
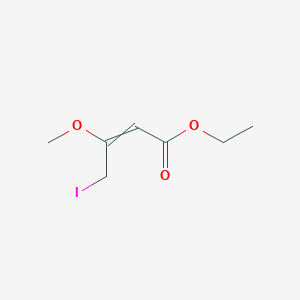

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


